1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid
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Overview
Description
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid typically involves the reaction of 1-chloro-2-anthraquinonecarboxylic acid with 4-ethoxyaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is replaced by the ethoxyaniline group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxyaniline group can participate in further substitution reactions, introducing additional functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Halogenated or nitrated anthraquinone derivatives.
Scientific Research Applications
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The anthraquinone core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The ethoxyaniline group may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyanilino)-2-anthraquinonecarboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Aminoanilino)-2-anthraquinonecarboxylic acid: Lacks the ethoxy group, featuring an amino group instead.
1-(4-Chloroanilino)-2-anthraquinonecarboxylic acid: Contains a chloro group instead of an ethoxy group.
Uniqueness
1-(4-Ethoxyanilino)-2-anthraquinonecarboxylic acid is unique due to the presence of the ethoxyaniline group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various applications, particularly in the development of new dyes and potential therapeutic agents.
Properties
CAS No. |
113749-78-3 |
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Molecular Formula |
C23H17NO5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(4-ethoxyanilino)-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C23H17NO5/c1-2-29-14-9-7-13(8-10-14)24-20-18(23(27)28)12-11-17-19(20)22(26)16-6-4-3-5-15(16)21(17)25/h3-12,24H,2H2,1H3,(H,27,28) |
InChI Key |
HGCXBBDVQITVSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)O |
Origin of Product |
United States |
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